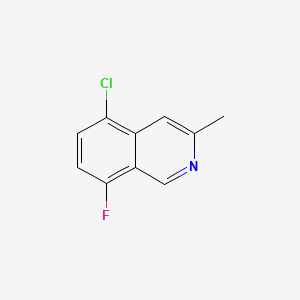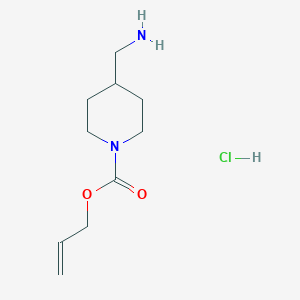
8-Chloro-6-fluoroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-fluoroquinazoline is a quinazoline derivative with the molecular formula C8H4ClFN2 This compound is characterized by the presence of chlorine and fluorine atoms at the 8th and 6th positions, respectively, on the quinazoline ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoroquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-6-fluoroaniline with formamide under high-temperature conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the desired quinazoline derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also being explored to improve efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-6-fluoroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Introduction of various substituents at different positions on the quinazoline ring.
Wissenschaftliche Forschungsanwendungen
8-Chloro-6-fluoroquinazoline has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the mechanisms of action of quinazoline derivatives in biological systems.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Wirkmechanismus
The mechanism by which 8-Chloro-6-fluoroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to biological responses. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling pathways, thereby affecting cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
8-Chloro-6-fluoroquinazoline is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-6-fluoroquinazoline: Similar structure but different positions of chlorine and fluorine atoms.
8-Bromo-2-chloro-6-fluoroquinazoline: Contains a bromine atom instead of chlorine at the 8th position.
6-Fluoroquinazoline: Lacks the chlorine atom present in this compound.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications and effects.
Eigenschaften
Molekularformel |
C8H4ClFN2 |
|---|---|
Molekulargewicht |
182.58 g/mol |
IUPAC-Name |
8-chloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8H4ClFN2/c9-7-2-6(10)1-5-3-11-4-12-8(5)7/h1-4H |
InChI-Schlüssel |
FFCJJEOFASDMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC=NC=C21)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)

![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)





![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)



